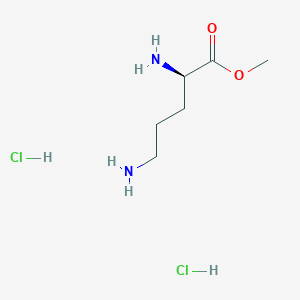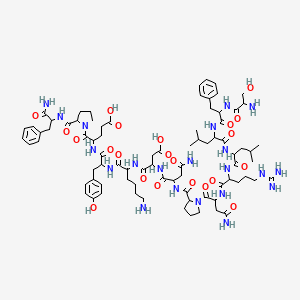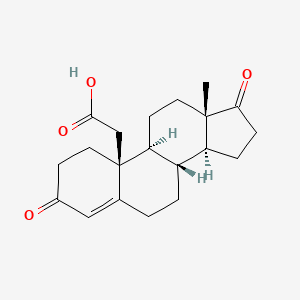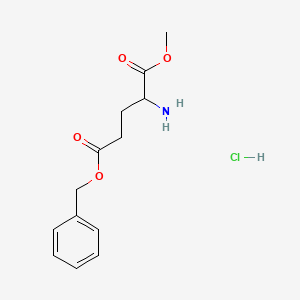![molecular formula C66H40Cl6F2O9 B13399029 2-(4-chlorophenyl)-3-[(4-chlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(4-fluorophenyl)-3-[(4-fluorophenyl)methylidene]-6-hydroxychromen-4-one CAS No. 9012-83-3](/img/structure/B13399029.png)
2-(4-chlorophenyl)-3-[(4-chlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(4-fluorophenyl)-3-[(4-fluorophenyl)methylidene]-6-hydroxychromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compounds 2-(4-chlorophenyl)-3-[(4-chlorophenyl)methylidene]-6-hydroxychromen-4-one , 2-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methylidene]-6-hydroxychromen-4-one , and 2-(4-fluorophenyl)-3-[(4-fluorophenyl)methylidene]-6-hydroxychromen-4-one are derivatives of chromen-4-one, a class of compounds known for their diverse biological activities. These compounds are characterized by the presence of halogenated phenyl groups and a hydroxychromenone core, which contribute to their unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves the condensation of appropriately substituted benzaldehydes with 6-hydroxychromen-4-one under basic conditions. The reaction proceeds via a Knoevenagel condensation mechanism, where the aldehyde reacts with the active methylene group of the chromenone to form the desired product.
For example, the synthesis of 2-(4-chlorophenyl)-3-[(4-chlorophenyl)methylidene]-6-hydroxychromen-4-one can be achieved by reacting 4-chlorobenzaldehyde with 6-hydroxychromen-4-one in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in a solvent like ethanol or methanol at reflux temperature.
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compounds in high purity.
化学反応の分析
Types of Reactions
These compounds undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like Jones reagent or PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the chromenone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The halogen atoms on the phenyl rings can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Jones reagent, PCC, or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of chromenone derivatives with carbonyl groups.
Reduction: Formation of chromanol derivatives with hydroxyl groups.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
科学的研究の応用
These compounds have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules and as ligands in coordination chemistry.
Biology: Studied for their potential as enzyme inhibitors and their interactions with biological macromolecules.
Medicine: Investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as additives in various industrial processes.
作用機序
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For example, their anticancer activity may be attributed to their ability to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases or kinases. The presence of halogen atoms enhances their binding affinity to these targets through halogen bonding and hydrophobic interactions.
類似化合物との比較
Similar Compounds
- 2-(4-chlorophenyl)ethylamine
- 4-chlorophenyl acetate
- 4-chlorophenyl isocyanate
- 2,4-dichlorophenoxyacetic acid
Uniqueness
The uniqueness of 2-(4-chlorophenyl)-3-[(4-chlorophenyl)methylidene]-6-hydroxychromen-4-one , 2-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methylidene]-6-hydroxychromen-4-one , and 2-(4-fluorophenyl)-3-[(4-fluorophenyl)methylidene]-6-hydroxychromen-4-one lies in their specific substitution patterns and the presence of the hydroxychromenone core. These structural features confer unique chemical reactivity and biological activity, distinguishing them from other similar compounds.
特性
CAS番号 |
9012-83-3 |
|---|---|
分子式 |
C66H40Cl6F2O9 |
分子量 |
1227.7 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-3-[(4-chlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(4-fluorophenyl)-3-[(4-fluorophenyl)methylidene]-6-hydroxychromen-4-one |
InChI |
InChI=1S/C22H12Cl4O3.C22H14Cl2O3.C22H14F2O3/c23-16-4-1-11(8-18(16)25)7-15-21(28)14-10-13(27)3-6-20(14)29-22(15)12-2-5-17(24)19(26)9-12;2*23-15-5-1-13(2-6-15)11-19-21(26)18-12-17(25)9-10-20(18)27-22(19)14-3-7-16(24)8-4-14/h1-10,22,27H;2*1-12,22,25H |
InChIキー |
WBADKMLOQVKUSC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=C2C(OC3=C(C2=O)C=C(C=C3)O)C4=CC=C(C=C4)F)F.C1=CC(=CC=C1C=C2C(OC3=C(C2=O)C=C(C=C3)O)C4=CC=C(C=C4)Cl)Cl.C1=CC(=C(C=C1C=C2C(OC3=C(C2=O)C=C(C=C3)O)C4=CC(=C(C=C4)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-[[[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-(9,10-dihydroxyoctadec-12-enoyloxy)propan-2-yl] docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13398957.png)




![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B13398984.png)

![(2S,3R)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-(benzyloxy)butanoic Acid](/img/structure/B13399005.png)
![Benzyl 2-[(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate;hydrochloride](/img/structure/B13399006.png)
![N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid](/img/structure/B13399012.png)


![1-[2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13399032.png)
